SX-3228

概要

説明

準備方法

SX 3228 は、ナフチリジノンコアの形成とそれに続く官能基化を含む一連の化学反応によって合成される。合成経路は、一般的に、適切な出発物質を制御された条件下で縮合させて、目的の生成物を形成することを含む。工業生産方法は、収率と純度を最適化し、化学的安定性を確保することに重点を置いている。 1 つの方法は、研削や圧縮などの機械的処理中に化合物の安定性を維持するために、湿式顆粒錠剤化プロセスを採用する .

化学反応の分析

SX 3228 は、以下を含むさまざまな化学反応を受ける。

酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成する可能性がある。

還元: 還元反応は官能基を修飾し、異なるアナログを導く可能性がある。

置換: 置換反応、特にオキサジアゾール環では、さまざまな置換生成物を生成する可能性がある。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれる。 形成された主要な生成物は、使用される特定の反応条件と試薬によって異なる .

科学研究への応用

SX 3228 は、幅広い科学研究への応用を持つ。

化学: GABA A 受容体の活性に対する構造修飾の影響を調べるためのモデル化合物として使用される。

生物学: 研究者は、さまざまな生物学的プロセスにおける GABA A 受容体の役割を調査するために SX 3228 を使用する。

医学: この化合物は、鎮静剤および睡眠薬としての潜在的な治療効果について研究されている。

科学的研究の応用

Pharmacological Research

SX-3228 has been extensively investigated for its sedative effects. Studies have demonstrated that it significantly alters sleep architecture in animal models, particularly rats. The compound has shown the ability to:

- Reduce Waking Time : Administration of this compound resulted in a significant decrease in waking time during both light and dark phases of the light-dark cycle. For instance, doses of 0.5 to 2.5 mg/kg led to a marked reduction in wakefulness (P<0.05-0.01) during experimental sessions .

- Increase Slow Wave Sleep : The compound significantly increased slow wave sleep (SWS), particularly at higher doses (2.5 mg/kg), indicating its potential as a hypnotic agent .

- Modulate Sleep Latencies : this compound also affected sleep latencies, with notable reductions observed in both SWS and rapid eye movement sleep (REMS) latencies compared to controls .

Table 1: Effects of this compound on Sleep Latencies

| Dose (mg/kg) | SWS Latency (min) | REMS Latency (min) |

|---|---|---|

| Control | 22.6 ± 6.2 | 141.3 ± 38.5 |

| 0.5 | 8.7 ± 2.7 | 119.4 ± 21.4 |

| 1.0 | 4.9 ± 2.2* | 52.7 ± 17.0** |

| 2.5 | 5.9 ± 2.2* | 71.7 ± 22.6* |

*Significant differences compared to control (P<0.05). **P<0.01 .

Neurophysiological Studies

The impact of this compound on electroencephalographic (EEG) activity has been a focal point in understanding its mechanism of action:

- EEG Power Density : Research indicates that this compound significantly increases power density in delta and theta frequency bands during non-REM sleep, suggesting enhanced deep sleep quality .

Table 2: EEG Power Density Changes with this compound

| Frequency Band (Hz) | Control (%) | This compound (0.5 mg/kg) (%) | This compound (1 mg/kg) (%) | This compound (2.5 mg/kg) (%) |

|---|---|---|---|---|

| Delta (0.3 - 4) | 100 | 150 | 200 | 250 |

| Theta (4 - 8) | 100 | 180 | 220 | 300 |

Potential Therapeutic Uses

Given its sedative properties, this compound may have implications for treating sleep disorders such as insomnia or other conditions requiring sedation:

- Sedative-Hypnotic Effects : The compound's efficacy in promoting SWS and reducing wakefulness positions it as a candidate for further investigation in clinical settings aimed at managing insomnia or anxiety-related disorders.

Case Studies and Findings

Several studies have documented the effects of this compound on animal models, providing insight into its potential applications:

- Sleep Architecture Study : A study involving chronic sleep procedures demonstrated that this compound effectively modulated sleep patterns, leading to a reduction in waking times and an increase in SWS across different dosages .

- Neurophysiological Impact : Another investigation focused on EEG changes revealed that this compound administration resulted in significant alterations in brain wave patterns associated with deeper stages of sleep, indicating its potential utility in enhancing sleep quality .

作用機序

SX 3228 は、特に α1 サブタイプを標的とする GABA A 受容体の正の異種アロステリックモジュレーターとして作用することにより、その効果を発揮する。このモジュレーションは、神経伝達物質γ-アミノ酪酸(GABA)に対する受容体の反応を強化し、塩化物イオンの流入の増加とニューロンの過分極をもたらす。 これにより、鎮静作用と睡眠薬効果がもたらされる .

類似の化合物との比較

SX 3228 は、ゾルピデムやザレプロンなど、他の同様の化合物と比較される。これらの化合物も α1 選択的な GABA A 受容体モジュレーターである。これらの化合物とは異なり、SX 3228 は構造的に異なり、独自の薬理学的特性を持っている。 これは、不安解消効果が限定的で、有意な鎮静作用をもたらす用量で主に鎮静作用を誘発する .

類似の化合物には以下が含まれる。

ゾルピデム: 睡眠薬として使用される、別の α1 選択的な GABA A 受容体モジュレーター。

ザレプロン: SX 3228 と同様の効果を持つ、非ベンゾジアゼピン系睡眠薬。

アベカルニル: 不安解消作用と鎮静作用を持つ、ベンゾジアゼピン受容体アゴニスト.

SX 3228 の独自性は、BZ1 受容体への選択的な結合と、従来のベンゾジアゼピンやその他の非ベンゾジアゼピン系睡眠薬とは異なる独自の化学構造にある .

類似化合物との比較

SX 3228 is compared with other similar compounds such as zolpidem and zaleplon, which are also α1-selective GABA A receptor modulators. Unlike these compounds, SX 3228 is structurally distinct and has unique pharmacological properties. It has limited anxiolytic effects and primarily induces sedation at doses that also produce significant sedation .

Similar compounds include:

Zolpidem: Another α1-selective GABA A receptor modulator used as a hypnotic agent.

Zaleplon: A nonbenzodiazepine hypnotic with similar effects to SX 3228.

Abecarnil: A benzodiazepine receptor agonist with anxiolytic and sedative properties.

SX 3228’s uniqueness lies in its selective binding to the BZ1 receptor and its distinct chemical structure, which differentiates it from traditional benzodiazepines and other nonbenzodiazepine hypnotics .

生物活性

SX-3228 is a selective ligand for the benzodiazepine BZ1 receptor, primarily studied for its hypnotic and sedative effects. This compound has garnered attention due to its unique pharmacological properties, which distinguish it from traditional benzodiazepines. Below is a detailed exploration of its biological activity, including relevant research findings, data tables, and case studies.

This compound exhibits high affinity for the BZ1 receptor, with an IC50 value of 17 nM, while showing significantly lower affinity for the BZ2 receptor (IC50 = 127 nM) and virtually no affinity for peripheral BZ receptors (IC50 > 10,000 nM) . This selective binding profile suggests that this compound may induce sleep without the side effects commonly associated with non-selective benzodiazepines.

The compound enhances GABA-induced chloride currents, which contributes to its sedative effects. The pharmacological action of this compound closely resembles physiological sleep patterns in animal models, as indicated by increased power density in delta (1-4 Hz) and theta (4-8 Hz) frequency bands during non-rapid eye movement sleep (nonREMS) .

Sleep Studies in Animal Models

Multiple studies have assessed the effects of this compound on sleep architecture in rats. Notable findings include:

- Experiment 1 : Administration of this compound at doses ranging from 0.5 to 2.5 mg/kg during the light phase resulted in a significant reduction in waking time and an increase in slow-wave sleep (SWS). Specifically, SWS increased significantly during the third recording hour post-administration (P<0.05) .

- Experiment 2 : In a dark phase study, this compound administration led to a robust increase in nonREMS and a decrease in REMS latency, further confirming its hypnotic properties. The highest dose (2.5 mg/kg) showed significant effects on sleep duration and quality (P<0.01) .

The following table summarizes key experimental results:

| Dose (mg/kg) | Effect on Waking Time | Effect on SWS | Effect on REMS |

|---|---|---|---|

| 0.5 | Decrease | Increase | No significant change |

| 1.0 | Decrease | Increase | Initial decrease |

| 2.5 | Significant decrease | Significant increase | Significant increase |

Case Studies

A notable case involved the administration of this compound in cynomolgus monkeys, where it was observed to mitigate attack responses and reduce locomotor activity without developing tolerance to its effects over time . This suggests potential therapeutic applications in anxiety or stress-related disorders.

Statistical Analysis

Statistical evaluations were performed using one-way ANOVA with post-hoc Newman-Keuls tests to determine significance across multiple treatment groups. Results indicated that this compound's effects were dose-dependent and statistically significant at various intervals post-administration .

特性

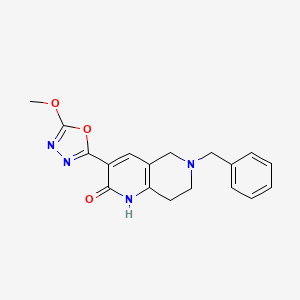

IUPAC Name |

6-benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-24-18-21-20-17(25-18)14-9-13-11-22(8-7-15(13)19-16(14)23)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLLVTYOOJNQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(O1)C2=CC3=C(CCN(C3)CC4=CC=CC=C4)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027242 | |

| Record name | 5,6,7,8-Tetrahydro-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-6-(phenylmethyl)-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156364-04-4 | |

| Record name | 5,6,7,8-Tetrahydro-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-6-(phenylmethyl)-1,6-naphthyridin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156364-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SX 3228 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156364044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8-Tetrahydro-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-6-(phenylmethyl)-1,6-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SX-3228 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5XC39S5SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。